3-[(3-Ethoxyphenoxy)methyl]piperidine chemical structure analysis
3-[(3-Ethoxyphenoxy)methyl]piperidine chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 3-[(3-Ethoxyphenoxy)methyl]piperidine
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS) and other biological systems.[1][2][3][4] This guide provides a detailed chemical structure analysis of a specific derivative, 3-[(3-Ethoxyphenoxy)methyl]piperidine, a member of the pharmacologically significant phenoxymethyl piperidine class. While direct literature on this precise isomer is sparse, this document synthesizes data from closely related analogues to provide a predictive and practical framework for its synthesis, characterization, and evaluation. We will dissect its molecular architecture, propose a robust synthetic and analytical workflow, and provide expert insights into its potential structure-activity relationships (SAR). This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit this promising chemical scaffold.
Introduction to the Phenoxymethyl Piperidine Scaffold
The Piperidine Moiety in Medicinal Chemistry
Piperidine, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold".[4] Its prevalence in FDA-approved drugs stems from a combination of favorable properties:
-
Physicochemical Modulation: The basic nitrogen atom (typical pKa of protonated piperidines is ~10-11) is often protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.[5][6]
-
Structural Versatility: The piperidine ring exists in a stable chair conformation, providing a three-dimensional framework to orient substituents in specific axial or equatorial positions for optimal receptor binding.[7]
-
Metabolic Stability: The scaffold itself is generally robust to metabolic degradation, although substitution patterns can influence its metabolic fate.[4]
These features have led to its incorporation into a vast array of drugs, including analgesics, antipsychotics, and antihistamines.[3]
Pharmacological Significance of Aryloxymethyl Ethers
The aryloxymethyl ether linkage, connecting an aromatic system to an aliphatic moiety, is another key pharmacophore. This group is found in drugs with diverse mechanisms of action. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated for antidepressant activity, comparable to the drug viloxazine, by inhibiting the reuptake of biogenic amines.[8][9][10] Other related structures have been explored as potent D4 receptor antagonists and ORL1 receptor agonists, highlighting the scaffold's potential in treating CNS disorders.[11][12][13]
Rationale for the Analysis of 3-[(3-Ethoxyphenoxy)methyl]piperidine
The specific substitution pattern of 3-[(3-Ethoxyphenoxy)methyl]piperidine presents a unique chemical entity. The placement of the substituent at the 3-position of the piperidine ring introduces a chiral center, offering potential for stereospecific interactions. Furthermore, the meta-position of the ethoxy group on the phenyl ring subtly alters the electronic and steric properties compared to its more studied ortho- and para-substituted cousins. A thorough analysis is therefore critical for any research program aiming to develop this molecule or its derivatives as therapeutic agents.
Core Chemical Structure Analysis
Dissection of the Molecular Architecture
The structure can be deconstructed into three primary components:
-
Piperidine Ring: A saturated heterocycle providing the core 3D structure and a basic nitrogen atom for salt formation and hydrogen bonding.[5]
-
Methylene Bridge (-CH₂-): A flexible single-carbon linker connecting the piperidine ring to the ether oxygen.
-
3-Ethoxyphenoxy Group: An aromatic ring substituted with an ethoxy group at the meta-position. This group is primarily responsible for lipophilicity and potential π-π stacking or hydrophobic interactions within a receptor binding pocket.
Stereochemistry and Conformational Analysis
The carbon atom at the 3-position of the piperidine ring, to which the phenoxymethyl group is attached, is a stereocenter. Therefore, the molecule exists as a pair of enantiomers, (R)- and (S)-3-[(3-Ethoxyphenoxy)methyl]piperidine. For any biological application, the synthesis and evaluation of individual enantiomers are crucial, as they often exhibit different potency, efficacy, and toxicity profiles.
The piperidine ring itself undergoes rapid chair-chair interconversion at room temperature. The bulky 3-[(3-ethoxyphenoxy)methyl] substituent will have a strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions), a critical consideration for structure-based drug design.
Key Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~249.35 g/mol | Adheres to Lipinski's Rule of Five (<500). |
| cLogP | ~2.5 - 3.0 | Indicates good membrane permeability and potential for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~34.1 Ų | Suggests good oral bioavailability and blood-brain barrier penetration (TPSA < 90 Ų). |
| pKa (Basic) | ~10.2 | The piperidine nitrogen will be >99% protonated at physiological pH (7.4). |
| Hydrogen Bond Donors | 1 (Amine N-H) | Important for target interaction. |
| Hydrogen Bond Acceptors | 2 (Ether O, Amine N) | Important for target interaction. |
Synthetic Strategy and Verification
Retrosynthetic Analysis
The most logical and field-proven approach to synthesizing this molecule is via a Williamson ether synthesis. This involves disconnecting the ether bond, leading to two key precursors: a piperidine-based alcohol (or its activated form) and a phenolic component.
Proposed Synthetic Protocol
This protocol is designed to be self-validating, with purification and characterization steps ensuring the integrity of intermediates. The use of a Boc protecting group on the piperidine nitrogen prevents its competing nucleophilicity during the ether formation step.
Step 1: Activation of the Alcohol
-
Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-[(methylsulfonyloxy)methyl]piperidine. This intermediate is often used directly in the next step.
Step 2: Williamson Ether Synthesis
-
In a separate flask, dissolve 3-ethoxyphenol (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the acidic phenol.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.
-
Add a solution of the crude mesylate from Step 1 in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor by TLC or LC-MS for the formation of the desired product.
-
Cool the reaction to room temperature, quench carefully by adding saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Boc Deprotection
-
Dissolve the crude product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the acid and isolate the free base. For the hydrochloride salt, triturate with diethyl ether.
Purification and Isolation Workflow
The crude product requires rigorous purification to be suitable for biological testing.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for unambiguous structure confirmation.
The Self-Validating Analytical Workflow
No single technique is sufficient. Mass spectrometry provides the molecular weight, NMR confirms the connectivity and stereochemistry, and IR identifies key functional groups. The combination provides a self-validating system where the data from each technique must be consistent with the proposed structure.
Proton NMR (¹H NMR) Analysis: Expected Signals
-
Aromatic Protons (δ 6.7-7.2 ppm): Four protons on the phenoxy ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
Methylene Bridge (-O-CH₂-Pip, δ ~3.9-4.1 ppm): A doublet of doublets or multiplet, coupled to the proton at the C3 position of the piperidine ring.
-
Ethoxy Group (-O-CH₂-CH₃, δ ~4.0 ppm and ~1.4 ppm): A quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant (J) of ~7 Hz.
-
Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex, overlapping multiplets. The protons on C2 and C6 adjacent to the nitrogen will be the most deshielded. The N-H proton may appear as a broad singlet, which can be exchanged with D₂O.
Carbon NMR (¹³C NMR) Analysis: Signature Shifts
-
Aromatic Carbons (δ ~110-160 ppm): Six signals are expected. The carbon attached to the ether oxygen (C-O) will be the most downfield (~159 ppm), and the carbon attached to the ethoxy group will also be significantly downfield.
-
Methylene Bridge (-O-CH₂-Pip, δ ~70-75 ppm): A key signal indicating the ether linkage.
-
Ethoxy Group (-O-CH₂-CH₃, δ ~63 ppm and ~15 ppm): Two distinct signals for the methylene and methyl carbons.
-
Piperidine Ring Carbons (δ ~25-55 ppm): Signals corresponding to the five carbons of the piperidine ring.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mode, the primary expected ion will be the protonated molecule [M+H]⁺ at m/z ≈ 250.3. Key fragmentation patterns would likely involve cleavage of the ether bond or fragmentation of the piperidine ring.
Infrared (IR) Spectroscopy
-
N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.
-
C-H Stretches (~2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching.
-
C=C Aromatic Stretch (~1600, ~1480 cm⁻¹): Peaks indicating the presence of the benzene ring.
-
C-O-C Ether Stretch (~1250 cm⁻¹, ~1050 cm⁻¹): Strong, characteristic asymmetric and symmetric stretching vibrations.
Structure-Activity Relationship (SAR) Insights
Based on literature for related compounds, we can infer potential SAR trends for this scaffold.[12][14][15][16]
The Role of the 3-Ethoxy Substituent
The position and nature of the alkoxy group are critical. Studies on related scaffolds have shown that moving a substituent from the para- or ortho-position to the meta-position can significantly alter receptor binding and selectivity.[12][14] The meta-ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability without adding significant steric bulk near the crucial ether linkage.
Modifications of the Piperidine Ring
-
N-Substitution: The secondary amine is a prime handle for modification. Introducing different substituents (e.g., alkyl, benzyl, or more complex groups) can drastically alter pharmacology, selectivity, and pharmacokinetic properties.[15]
-
Ring Conformation: Introducing substituents on the piperidine ring can lock it into a specific conformation, which can be used to probe the optimal geometry for receptor binding.
Logical Flow for Lead Optimization
The following diagram outlines a logical workflow for a medicinal chemistry program starting with this core structure.
Conclusion
3-[(3-Ethoxyphenoxy)methyl]piperidine is a structurally intriguing molecule with significant potential as a scaffold for CNS-active agents. Its analysis requires a methodical approach, combining rational synthesis with a comprehensive suite of modern analytical techniques. By understanding its core chemical features, stereochemistry, and predictive physicochemical properties, researchers can effectively design, synthesize, and characterize this compound. The insights provided in this guide, drawn from extensive literature on analogous structures, offer a solid foundation for future research and development efforts aimed at unlocking the therapeutic potential of the phenoxymethyl piperidine class.
References
-
Balsamo, A., Giorgi, I., Lapucci, A., Lucacchini, A., Macchia, B., Macchia, F., Martini, C., & Rossi, A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225. [Link]
-
Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
American Chemical Society. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. ACS Publications. [Link]
-
Balsamo, A., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Zimmerman, D. M., et al. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. Journal of Medicinal Chemistry, 36(20), 2833–2841. [Link]
-
Wess, J., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
O'Riodan, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
IRIS. (n.d.). SYNTHETIC SUBSTANCES WITH MORPHINE-LIKE EFFECT Relationship between Chemical Structure and Analgesic Action. paho.org. [Link]
-
O'Riodan, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(22), 7983. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-[(4-Fluorophenoxy)methyl]piperidine Properties. EPA CompTox Chemicals Dashboard. [Link]
-
Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]
-
Stasiak, A., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Pharmacological Reports, 70(5), 956-965. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
UPCommons. (n.d.). Structure-Activity Studies of Novel di-substituted[8][9][11]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose University Consortium. [Link]
-
Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117769. [Link]
-
LookChem. (n.d.). PIPERAZINE. LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]
-
PubChem. (n.d.). 3-Methylpiperidine. PubChem. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361–1370. [Link]
-
SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.org. [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
